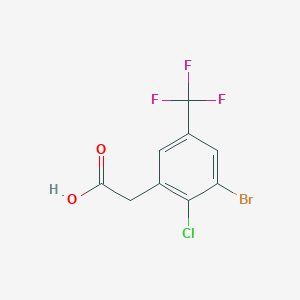

3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid (CAS: 2090523-96-7) is a halogenated phenylacetic acid derivative with a molecular weight of 317.49 g/mol . Its structure features a phenyl ring substituted with bromo (Br), chloro (Cl), and trifluoromethyl (CF₃) groups at positions 3, 2, and 5, respectively, attached to an acetic acid moiety. This compound is primarily used in laboratory settings for research purposes, particularly in medicinal chemistry and organic synthesis, where its electron-withdrawing substituents influence reactivity and binding interactions . Commercial suppliers like Apollo Scientific and CymitQuimica offer the compound in quantities ranging from 1g to 5g, with pricing reflecting its specialized synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a trifluoromethyl-substituted phenylacetic acid precursor. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum output.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of less oxidized products, such as alcohols.

Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In organic synthesis, 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid serves as a valuable intermediate for the preparation of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it a versatile building block in synthetic chemistry.

Biology and Medicine: The compound’s structural features make it a potential candidate for drug development and medicinal chemistry. Researchers explore its biological activity and potential therapeutic applications, including its role as a precursor for bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism by which 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid exerts its effects depends on the specific context of its use. In chemical reactions, the presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) influences the reactivity and selectivity of the compound. These groups can stabilize reaction intermediates and facilitate specific transformations.

Molecular Targets and Pathways: In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The exact pathways and targets depend on the specific application and the nature of the bioactive derivatives synthesized from this compound.

Comparison with Similar Compounds

The following analysis compares 3-bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid with structurally related phenylacetic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Key Observations :

- Halogen Diversity : The target compound’s Br and Cl substituents enhance electrophilic reactivity compared to analogs with only F or CF₃ groups, making it a candidate for cross-coupling reactions or further functionalization .

- Steric and Electronic Effects : The trifluoromethyl group’s strong electron-withdrawing nature increases acidity (lower pKa) of the acetic acid moiety, while bromo and chloro substituents contribute to steric hindrance and lipophilicity .

- Molecular Weight : The target compound’s higher molecular weight (317.49 vs. 222.14 for the fluoro analog) impacts solubility and bioavailability, limiting its use in drug development without further modification .

Research and Development Implications

The target compound’s unique halogen combination offers distinct advantages in medicinal chemistry, such as:

Diverse Reactivity : Bromo and chloro groups facilitate nucleophilic substitutions, while CF₃ stabilizes intermediates in palladium-catalyzed reactions .

Toxicity Considerations : Compared to the 4-chloro-2-fluoro analog, the absence of methyl or methoxy groups may reduce metabolic toxicity risks .

Limitations :

- Limited commercial availability and high cost (e.g., 1g for €462) restrict large-scale applications .

- Melting/boiling point data gaps hinder precise formulation strategies.

Biological Activity

3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid (CAS No: 2090523-96-7) is a compound of interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C₉H₅BrClF₃O₂, with a molecular weight of 317.49 g/mol. The presence of the trifluoromethyl group is significant in enhancing biological activity, particularly in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅BrClF₃O₂ |

| Molecular Weight | 317.49 g/mol |

| CAS Number | 2090523-96-7 |

| MDL Number | MFCD32640156 |

Antibacterial Activity

Research has shown that compounds containing trifluoromethyl groups exhibit enhanced antibacterial properties. A study evaluating various aryl-urea derivatives indicated that the incorporation of trifluoromethyl groups significantly improved the minimum inhibitory concentrations (MICs) against bacterial strains such as E. coli and C. albicans .

Anticancer Activity

The anticancer potential of this compound has been investigated across multiple human cancer cell lines. For instance, compounds related to this structure demonstrated IC50 values superior to Doxorubicin, a standard chemotherapy drug, against several cancer types including A549 and HCT116 . The following table summarizes the IC50 values observed in these studies:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Doxorubicin | HCT116 | 52.1 |

| Compound 7 | PACA2 | 44.4 |

| Compound 8 | HCT116 | 22.4 |

| Compound 9 | A549 | 17.6 |

The mechanism by which this compound exerts its biological effects often involves modulation of key cellular pathways. For example, down-regulation of genes such as BRCA1, BRCA2, and TP53 was noted in treated cancer cells, indicating a potential pathway for inducing apoptosis in malignancies . Furthermore, molecular docking studies have suggested promising interactions with target proteins involved in cancer progression.

Structure-Activity Relationships (SAR)

The incorporation of halogen atoms and trifluoromethyl groups has been shown to enhance the potency of phenylacetic acid derivatives. SAR studies indicate that modifications at specific positions on the phenyl ring can lead to significant changes in biological activity. For example, replacing hydrogen atoms with bromine or chlorine has been correlated with improved inhibition rates in various assays .

Study on Anticancer Properties

A recent study focused on the anticancer properties of fluorinated phenylacetic acids, including derivatives similar to this compound. The study found that these compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .

Antimicrobial Efficacy

Another case study evaluated the antimicrobial efficacy of compounds with trifluoromethyl substitutions against a range of pathogens. Results indicated that these compounds displayed significant antibacterial activity with MIC values lower than those observed for traditional antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid, and how do substituent positions influence reaction outcomes?

- Methodological Answer : The synthesis typically involves halogenation and coupling reactions. For example, bromine and chlorine substituents are introduced via electrophilic aromatic substitution under controlled conditions (e.g., using FeBr₃ as a catalyst for bromination). The trifluoromethyl group is often introduced earlier via Ullmann coupling or directed ortho-metalation. Substituent positions critically affect reactivity: steric hindrance from bulky groups (e.g., trifluoromethyl) can reduce yields, while electron-withdrawing groups (e.g., Cl, Br) direct subsequent reactions to specific ring positions . Comparative studies of analogous compounds (e.g., 3-chloro-5-(trifluoromethyl)phenylacetic acid) show that halogen positioning alters crystallization behavior and purity, necessitating recrystallization in polar aprotic solvents .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- HPLC : To assess purity (>95% as per supplier specifications, e.g., Kanto Reagents ).

- NMR : ¹H/¹³C and 19F NMR to confirm substituent positions and rule out regioisomeric impurities.

- Melting Point Analysis : Melting ranges (e.g., 125–127°C for the chloro-trifluoromethyl analog ) validate crystallinity.

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 283.04 g/mol for the bromo-chloro variant ).

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer : Start with enzyme inhibition assays (e.g., cyclooxygenase or kinase targets) due to the compound’s structural similarity to bioactive phenylacetic acids. Cell-based viability assays (e.g., MTT in cancer lines) can screen for cytotoxicity. For mechanistic studies, use fluorescence polarization to assess binding to biomolecules. Analogous compounds with trifluoromethyl groups show enhanced lipophilicity, improving membrane permeability .

Q. What challenges arise during purification, and how can they be mitigated?

- Methodological Answer : Halogenated phenylacetic acids often form stable byproducts. Column chromatography with silica gel (hexane/ethyl acetate gradients) separates regioisomers. Recrystallization in ethanol/water mixtures improves purity, but trifluoromethyl groups may reduce solubility, requiring DMSO as a co-solvent .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution patterns) influence structure-activity relationships (SAR) in drug discovery?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. Bromine and chlorine at ortho/meta positions increase steric bulk, affecting target engagement. For example, replacing fluorine with chlorine in analogs alters IC₅₀ values by up to 10-fold in kinase assays . Computational docking (e.g., AutoDock Vina) predicts binding modes, guiding rational design.

Q. What strategies optimize synthetic routes for high-yield, scalable production?

- Methodological Answer : Transition-metal catalysis (e.g., Suzuki-Miyaura coupling with boronic acid intermediates ) improves efficiency. Microwave-assisted synthesis reduces reaction times for halogenation steps. Process optimization requires balancing temperature (80–120°C) and catalyst loading (e.g., Pd(PPh₃)₄ at 2 mol%) to minimize dehalogenation side reactions .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer : Replicate assays under standardized conditions (pH, temperature, cell lines). Use orthogonal assays (e.g., SPR vs. fluorescence) to confirm binding. Impurities (e.g., regioisomers) are a common culprit; validate compound identity via LC-MS and elemental analysis .

Q. Can computational modeling predict reactivity or degradation pathways for this compound?

- Methodological Answer : Density functional theory (DFT) calculates electronic effects of substituents (e.g., Cl/Br electronegativity) on acid dissociation constants (pKa). Molecular dynamics simulations predict hydrolysis pathways, identifying labile bonds (e.g., ester linkages in prodrug derivatives) .

Q. What are the key considerations for scaling up synthesis without compromising purity?

- Methodological Answer : Continuous flow reactors enhance reproducibility for halogenation steps. In-process monitoring (e.g., inline FTIR) detects intermediates. Use quenching agents (e.g., Na₂S₂O₃) to remove excess halogens. Final purification via preparative HPLC ensures >99% purity for in vivo studies .

Q. How does the compound degrade under physiological conditions, and what are the implications for pharmacokinetics?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) identify degradation products. LC-MS/MS detects hydrolyzed analogs (e.g., loss of Br/Cl substituents). The trifluoromethyl group resists oxidation, extending half-life in plasma. Metabolite identification using hepatocyte models guides prodrug design .

Properties

Molecular Formula |

C9H5BrClF3O2 |

|---|---|

Molecular Weight |

317.48 g/mol |

IUPAC Name |

2-[3-bromo-2-chloro-5-(trifluoromethyl)phenyl]acetic acid |

InChI |

InChI=1S/C9H5BrClF3O2/c10-6-3-5(9(12,13)14)1-4(8(6)11)2-7(15)16/h1,3H,2H2,(H,15,16) |

InChI Key |

XXRHHGHUJHPHLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CC(=O)O)Cl)Br)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.